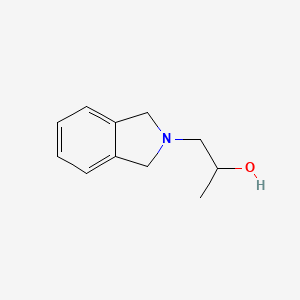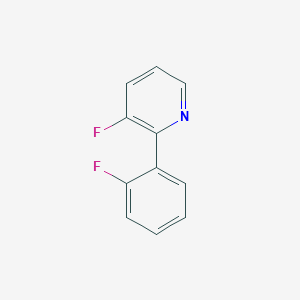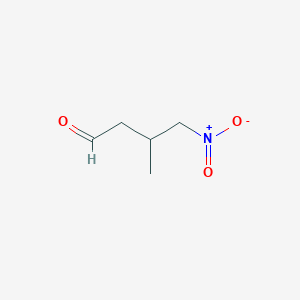
cis,cis-2,4-Hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis,cis-2,4-Hexadiene is an organic compound characterized by the presence of two conjugated double bonds in the cis configuration. This compound is a type of diene, which is a hydrocarbon containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis,cis-2,4-Hexadiene can be achieved through several methods. One common approach involves the use of alkyne hydroboration followed by a palladium-catalyzed cross-coupling reaction. This method ensures high stereoselectivity and yields the desired (2Z,4Z) configuration . Another method involves the stereospecific synthesis using ethyl (2Z)-3-bromopropenoate, which undergoes a series of reactions to form the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of palladium-catalyzed reactions is common due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
cis,cis-2,4-Hexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexane derivatives.
Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce hexane derivatives.
Applications De Recherche Scientifique
cis,cis-2,4-Hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: The compound can be used to investigate the effects of conjugated dienes on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which cis,cis-2,4-Hexadiene exerts its effects involves its ability to participate in pericyclic reactions, such as the Diels–Alder reaction. This reaction involves the interaction of the diene with a dienophile to form a cyclohexene derivative . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the conjugated double bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-2,4-Hexadiene: This isomer has one cis and one trans double bond.
(2E,4E)-2,4-Hexadiene: This isomer has both double bonds in the trans configuration.
(2E,4Z)-2,4-Hexadiene: This isomer has one trans and one cis double bond.
Uniqueness
The (2Z,4Z) configuration of cis,cis-2,4-Hexadiene is unique due to the presence of two cis double bonds, which affects its reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its isomers.
Propriétés
Numéro CAS |
6108-61-8 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
(2Z,4Z)-hexa-2,4-diene |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
Clé InChI |
APPOKADJQUIAHP-GLIMQPGKSA-N |
SMILES isomérique |
C/C=C\C=C/C |
SMILES |
CC=CC=CC |
SMILES canonique |
CC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


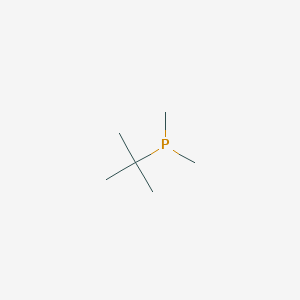
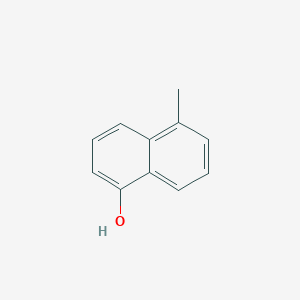
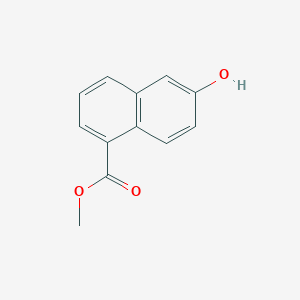
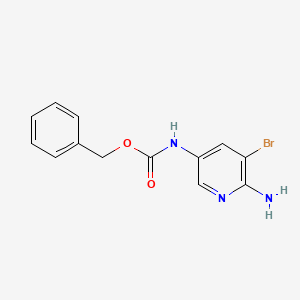

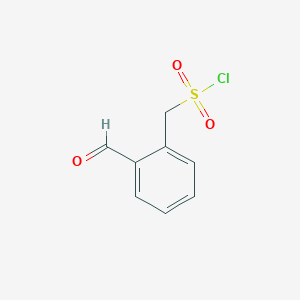
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
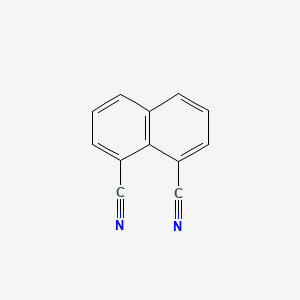

![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)

